Piperoxan hydrochloride

Descripción general

Descripción

Fue el primer antihistamínico que se descubrió y se preparó a principios de la década de 1930 por Daniel Bovet y Ernest Fourneau en el Instituto Pasteur de Francia . Este compuesto se investigó inicialmente como un agente bloqueador alfa-adrenérgico y luego se descubrió que antagonizaba el broncoespasmo inducido por la histamina en conejillos de indias .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del clorhidrato de Benodaína implica la condensación de catecol con epiclorhidrina en presencia de una base acuosa. Esta reacción procede con la formación de un intermedio de epóxido, que luego se abre por el anión fenóxido para producir 2-hidroximetil-1,4-benzodioxano. Este intermedio se halogena entonces con cloruro de tionilo para formar 2-clorometil-1,4-benzodioxano. Finalmente, el desplazamiento del grupo saliente por piperidina completa la síntesis de Piperoxano .

Métodos de producción industrial: La producción industrial del clorhidrato de Benodaína sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar eficientemente el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de Benodaína experimenta varias reacciones químicas, incluidas las reacciones electrofílicas y nucleofílicas. Estas reacciones se utilizan comúnmente para construir una biblioteca de derivados con actividades biológicas prometedoras .

Reactivos y condiciones comunes:

Reacciones electrofílicas: Estas reacciones suelen implicar reactivos como el nitrato de cerio amónico y la 2,3-dicloro-5,6-diciano-1,4-benzoquinona.

Reacciones nucleofílicas: Los reactivos comunes incluyen dimetil acetilendicarboxilato y 4-(dimetilamino)-piridina.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados con actividades antimicrobianas, antiinflamatorias y anticancerígenas. Estos derivados son el resultado de la inhibición de la acetilcolinesterasa, la ciclooxigenasa, la proteína de transporte de ácidos grasos y el virus de la inmunodeficiencia humana .

Aplicaciones Científicas De Investigación

El clorhidrato de Benodaína tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El clorhidrato de Benodaína actúa inhibiendo la entrada de iones sodio a través de los canales de sodio dependientes del voltaje en la membrana celular neuronal. Esta inhibición evita la despolarización de las células nerviosas, bloqueando así la transmisión de los impulsos nerviosos . La capacidad del compuesto para antagonizar el broncoespasmo inducido por la histamina se debe a su acción sobre los receptores de histamina .

Compuestos similares:

Tetracaína: Un anestésico local con un mecanismo de acción similar pero una estructura química diferente.

Butambeno: Un anestésico local que se utiliza en combinación con otros compuestos para obtener efectos mejorados.

Declopramida y Metoclopramida: Compuestos con estructuras similares al 4-aminobenzoato que se utilizan por sus propiedades anestésicas locales.

Singularidad: El clorhidrato de Benodaína es único debido a su triple acción, que incluye actividades analgésicas, antioxidantes y antimicrobianas . Su capacidad para antagonizar el broncoespasmo inducido por la histamina y su potencial en el tratamiento de trastornos neurodegenerativos destacan aún más sus propiedades distintivas .

Comparación Con Compuestos Similares

Procaine: Another local anesthetic that inhibits sodium influx through voltage-gated sodium channels.

Tetracaine: A local anesthetic with a similar mechanism of action but different chemical structure.

Butamben: A local anesthetic used in combination with other compounds for enhanced effects.

Declopramide and Metoclopramide: Compounds with similar 4-aminobenzoate structures used for their local anesthetic properties.

Uniqueness: Benodaine Hydrochloride is unique due to its triple action, including pain-relieving, antioxidative, and antimicrobial activities . Its ability to antagonize histamine-induced bronchospasm and its potential in treating neurodegenerative disorders further highlight its distinct properties .

Propiedades

Número CAS |

135-87-5 |

|---|---|

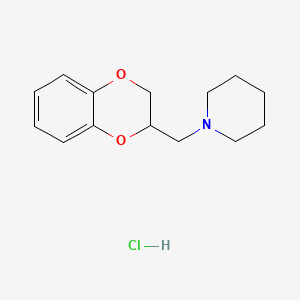

Fórmula molecular |

C14H20ClNO2 |

Peso molecular |

269.77 g/mol |

Nombre IUPAC |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium;chloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H |

Clave InChI |

BITRJBQGQMGGQI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |

SMILES canónico |

C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-] |

Key on ui other cas no. |

135-87-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Piperoxan Hydrochloride interact with its target and what are the downstream effects?

A: this compound acts as an α-adrenergic blocking agent. It competes with epinephrine and norepinephrine for α-adrenergic receptor sites, thereby inhibiting their vasoconstrictor effects. This antagonism can lead to a decrease in blood pressure, especially in individuals with pheochromocytoma, a tumor that releases excessive amounts of catecholamines like epinephrine and norepinephrine. [, ]

Q2: What was the initial purpose of the this compound test?

A: The this compound (benzodioxan) test was initially described as a diagnostic tool for pheochromocytoma in 1947. [] It was used to differentiate hypertension caused by pheochromocytoma from other forms of hypertension.

Q3: How reliable is the this compound test for pheochromocytoma diagnosis?

A: While initially considered specific, subsequent research revealed that the this compound test for pheochromocytoma can produce both false positive and false negative results. Several studies reported instances where patients without pheochromocytoma exhibited a positive response to the test, indicating a decrease in blood pressure. [, , ] Conversely, some patients with confirmed pheochromocytoma did not show the expected blood pressure drop after this compound administration. []

Q4: Are there alternative uses for this compound aside from the pheochromocytoma test?

A: Yes, this compound has been successfully used to treat local ischemia caused by extravasation of levarterenol (levophed) during intravenous injections. [] When injected subcutaneously around the affected area, this compound rapidly reverses vasoconstriction, restoring blood flow and preventing tissue damage.

Q5: Has there been research on developing molecules similar to this compound?

A: Yes, research has explored modifications to the this compound structure. One such derivative is 2-(N,N-diallylcarbamylmethyl) aminomethyl-1,4-benzodioxan (A-2275). While A-2275 also exhibited adrenergic blocking activity, it was less potent and had a shorter duration of action compared to this compound. [] This highlights the ongoing efforts to synthesize and investigate new benzodioxan derivatives with improved therapeutic profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.